molecular formula C10H21Cl B13024903 2-Chlorodecane CAS No. 1002-56-8

2-Chlorodecane

Cat. No.: B13024903
CAS No.: 1002-56-8
M. Wt: 176.72 g/mol
InChI Key: OOZCPPCMBPSCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodecane is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a chlorinated alkane, specifically a decane molecule where one hydrogen atom has been replaced by a chlorine atom at the second carbon position. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction typically requires the presence of a radical initiator, such as ultraviolet light or a peroxide, to generate chlorine radicals that facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, this compound is produced by the direct chlorination of decane using chlorine gas. The reaction is carried out under controlled conditions to ensure the selective substitution at the second carbon position. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorodecane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination Reactions: The major product is 1-decene, formed by the removal of a hydrogen atom and the chlorine atom.

Scientific Research Applications

2-Chlorodecane is used in various scientific research applications, including:

    Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in studies involving the metabolism of chlorinated hydrocarbons and their effects on biological systems.

    Medicine: Research on its potential effects and interactions with biological molecules.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorodecane involves its reactivity as a chlorinated hydrocarbon. In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can interact with cellular components, potentially causing toxic effects. The primary pathways include hydroxylation and dechlorination, with the formation of intermediate compounds that can further react within the body.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chlorodecane
  • 3-Chlorodecane
  • 2-Chloroundecane

Comparison

2-Chlorodecane is unique due to the position of the chlorine atom at the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Chlorodecane, which has the chlorine atom at the first carbon, this compound exhibits different substitution and elimination reaction pathways. The position of the chlorine atom also affects its physical properties, such as boiling point and solubility.

Properties

CAS No.

1002-56-8

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

2-chlorodecane

InChI

InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3

InChI Key

OOZCPPCMBPSCDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.